molecular formula C12H15NO2 B13151639 2-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde

2-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde

Cat. No.: B13151639
M. Wt: 205.25 g/mol
InChI Key: LVJZZVOEAYSVGG-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a hydroxy-methylazetidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde typically involves the reaction of 3-hydroxy-3-methylazetidine with 5-methylbenzaldehyde under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols .

Scientific Research Applications

2-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy-methylazetidine group may interact with enzymes or receptors, leading to modulation of biological processes. The benzaldehyde moiety can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde is unique due to the combination of the hydroxy-methylazetidine group and the benzaldehyde moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(3-hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde

InChI

InChI=1S/C12H15NO2/c1-9-3-4-11(10(5-9)6-14)13-7-12(2,15)8-13/h3-6,15H,7-8H2,1-2H3

InChI Key

LVJZZVOEAYSVGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(C2)(C)O)C=O

Origin of Product

United States

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